1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-19-22-17(26-11)18-16(24)12-6-8-23(9-7-12)15-5-4-13(20-21-15)14-3-2-10-25-14/h2-5,10,12H,6-9H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFFZJWDSSYCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, which are then coupled together under specific conditions. For instance, the furan and pyridazine rings can be synthesized through cyclization reactions involving appropriate precursors. The thiadiazole ring is often formed via the reaction of thiosemicarbazide with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Chemistry
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reaction mechanisms. The compound's structure facilitates studies on:
- Reaction Mechanisms: Understanding how different functional groups interact under various conditions.
- Structure-Activity Relationships: Investigating how changes in structure affect biological activity.
Biology
The compound's unique structural features make it a candidate for biological studies:
- Protein Interactions: The heterocyclic components may allow for selective binding to proteins, making it useful in drug design.
- Nucleic Acid Interactions: Potential applications in targeting DNA or RNA structures for therapeutic purposes.
Case Study: Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole moieties have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Industry
In industrial applications, this compound can contribute to the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for:
- Material Science: Development of polymers or coatings with enhanced properties.
- Pharmaceutical Development: As a lead compound in drug discovery processes targeting specific diseases.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Heterocyclic Components: Individual components are synthesized through cyclization reactions.
- Coupling Reactions: The components are coupled under specific conditions to form the final product.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Cyclization | Furan derivatives | Heat/Acidic conditions |
| 2 | Coupling | Pyridazine and thiadiazole | Base-catalyzed reaction |
| 3 | Final Assembly | Piperidine derivative | Solvent-assisted reaction |
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target molecules, modulating their activity. Specific pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Structural Variations in Core Heterocycles and Substituents
The target compound’s pyridazine core and furan substituent distinguish it from analogs with pyrimidine or imidazole-based scaffolds. Key structural comparisons include:
Table 1: Structural Comparison of Selected Analogs
- Pyridazine vs. Pyrimidine : Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to pyrimidine-based analogs like BJ52846 .
- Furan vs.
- Thiadiazole Group: The 5-methyl-1,3,4-thiadiazol-2-yl group is conserved in multiple analogs, suggesting its critical role in binding to targets such as Enoyl-ACP reductase or P-glycoprotein .
Physicochemical and Pharmacokinetic Properties
Table 2: Key Physicochemical Properties
*Estimated based on structural similarity.
- Lipophilicity (ClogP) : The target compound’s ClogP (~1.5) balances membrane permeability and aqueous solubility, outperforming sulfonamide-linked analogs like Compound C (ClogP 1.29), which may suffer from reduced solubility .
- Molecular Weight : The target’s molecular weight (~390-400) adheres to Lipinski’s rules, unlike larger PROTAC derivatives (e.g., , MW >800), which face bioavailability challenges .
Biological Activity
The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the existing research on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperidine ring substituted with a thiadiazole and pyridazine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds often possess significant antimicrobial properties. For instance, a recent study evaluated various 1,3,4-thiadiazole derivatives against multiple microbial strains and found promising results against E. coli and C. albicans , suggesting that our compound may also exhibit similar antimicrobial effects .
- Anticancer Properties : Heterocyclic compounds like pyridazines and thiadiazoles have been documented to show anticancer activity. In vitro studies have indicated that modifications to these structures can enhance their potency against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The specific mechanisms by which This compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds containing thiadiazole rings often inhibit key enzymes involved in cellular processes. This inhibition can disrupt metabolic pathways in microbial cells or cancer cells.
- Modulation of Signaling Pathways : There is evidence that certain heterocycles can modulate signaling pathways associated with cell proliferation and survival. For example, they may affect pathways related to AMPK phosphorylation and p53 activation, leading to growth inhibition in cancer cells .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Anticancer Activity : A study on thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. This suggests that structural variations can lead to enhanced activity against specific cancer types .
- Antimicrobial Efficacy : In a comparative study of 1,3,4-thiadiazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 0.5 µg/mL against Staphylococcus aureus , indicating strong antibacterial properties .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
